![molecular formula C30H20FN3O3 B2672555 4-{3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}-2-(4-fluorophenyl)isoquinolin-1(2H)-one CAS No. 1326849-85-7](/img/structure/B2672555.png)
4-{3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}-2-(4-fluorophenyl)isoquinolin-1(2H)-one
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Description
The compound “4-{3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}-2-(4-fluorophenyl)isoquinolin-1(2H)-one” is a complex organic molecule. It contains several functional groups, including an oxadiazole ring, a benzyloxy group, and a fluorophenyl group . This compound is part of a class of compounds that have been synthesized for selective COX-2 inhibition with potent anti-inflammatory activity .
Scientific Research Applications
Anticancer Agent
This compound has been evaluated for its anticancer properties . It has shown in vitro cytotoxicity against various cancer cell lines, including breast (MCF-7), cervical (SiHa), and prostate (PC-3) cancer cell lines .
Tubulin Polymerization Inhibitor
The compound has been found to inhibit tubulin polymerization , which is a crucial process in cell division . By inhibiting this process, the compound can prevent the proliferation of cancer cells .
EGFR Kinase Inhibitor
The compound has been designed and synthesized to inhibit EGFR kinase . EGFR kinase is an enzyme that plays a key role in the signaling pathway that leads to cell growth and division. Inhibiting this enzyme can help control the growth of cancer cells .
Antiproliferative Agent
The compound has shown antiproliferative activities against human cancer cell lines . This means it can prevent or decrease the rate at which cancer cells multiply .
Apoptosis Inducer
The compound has been found to induce apoptosis in cancer cells . Apoptosis is a process of programmed cell death, and inducing this process in cancer cells can help control the spread of cancer .
Molecular Docking Studies
The compound has been used in molecular docking studies to determine its binding modes at the colchicine-binding site of tubulin protein . These studies can provide valuable insights into the compound’s mechanism of action .
properties
IUPAC Name |
2-(4-fluorophenyl)-4-[3-(4-phenylmethoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H20FN3O3/c31-22-12-14-23(15-13-22)34-18-27(25-8-4-5-9-26(25)30(34)35)29-32-28(33-37-29)21-10-16-24(17-11-21)36-19-20-6-2-1-3-7-20/h1-18H,19H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGCBGNBFNKYWTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NOC(=N3)C4=CN(C(=O)C5=CC=CC=C54)C6=CC=C(C=C6)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H20FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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